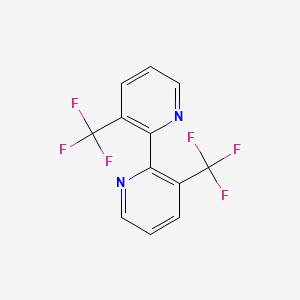

3,3'-Bis(trifluoromethyl)-2,2'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H6F6N2 |

|---|---|

Molecular Weight |

292.18 g/mol |

IUPAC Name |

3-(trifluoromethyl)-2-[3-(trifluoromethyl)pyridin-2-yl]pyridine |

InChI |

InChI=1S/C12H6F6N2/c13-11(14,15)7-3-1-5-19-9(7)10-8(12(16,17)18)4-2-6-20-10/h1-6H |

InChI Key |

RELBSBDJUQASJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 3,3 Bis Trifluoromethyl 2,2 Bipyridine

Direct Synthesis Routes to the 3,3'-Bis(trifluoromethyl)-2,2'-bipyridine Scaffold

The construction of the 3,3'-disubstituted 2,2'-bipyridine (B1663995) core is primarily achieved through the coupling of two functionalized pyridine (B92270) rings. Homocoupling of a single precursor or cross-coupling of two different pyridine derivatives are the main strategies employed.

Cross-Coupling Approaches for Bipyridine Ring Formation

Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for forming the C-C bond that links the two pyridine rings. These methods offer a high degree of control and tolerance to various functional groups.

Ullmann-Type Coupling: The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides, has been adapted for the synthesis of bipyridine derivatives. preprints.orgwikipedia.org A modified Ullmann coupling of 2-chloro-3-(trifluoromethyl)pyridine (B31430) using a copper-bronze alloy in dimethylformamide (DMF) has been reported to produce this compound. This homocoupling approach is a direct method for creating symmetrical bipyridines. ossila.com Bimetallic systems, for instance using a combination of copper powder and a catalytic amount of a palladium salt like Pd(OAc)₂, can also facilitate the Ullmann homocoupling of bromopyridines under relatively mild conditions. preprints.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It is a powerful method for bipyridine synthesis due to its high yields and functional group tolerance. orgsyn.orgacs.orgorgsyn.org The synthesis of the this compound scaffold can be envisioned through the homocoupling of a 2-halo-3-(trifluoromethyl)pyridylzinc reagent or the cross-coupling of such a reagent with a 2-halo-3-(trifluoromethyl)pyridine. The reactivity of the halide coupling partner is a key factor, with iodides generally being more reactive than bromides or chlorides. orgsyn.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a widely used method for constructing C(sp²)-C(sp²) bonds. nih.govresearchgate.nettcichemicals.com While highly effective for many biaryl syntheses, its application for 2,2'-bipyridines faced initial challenges due to the instability of 2-pyridylboronic acids. preprints.orgresearchgate.net The development of stabilized 2-pyridylboronic acid esters, such as N-phenyldiethanolamine esters, has made this a more viable route. preprints.org The synthesis of this compound via this method would involve the coupling of a 2-halo-3-(trifluoromethyl)pyridine with its corresponding boronic acid or ester derivative. The reaction is typically catalyzed by a palladium complex. uliege.bemdpi.com

| Coupling Reaction | Typical Precursors | Common Catalysts/Reagents | Key Features |

|---|---|---|---|

| Ullmann Coupling | 2-Chloro-3-(trifluoromethyl)pyridine | Cu or Ni powder, Pd(OAc)₂/Cu | Direct homocoupling for symmetrical bipyridines. preprints.org |

| Negishi Coupling | 2-Bromo-3-(trifluoromethyl)pyridine + Organozinc reagent | Pd(PPh₃)₄, Pd(dba)₂/XPhos | High yield and broad functional group tolerance. wikipedia.orgorgsyn.org |

| Suzuki-Miyaura Coupling | 2-Bromo-3-(trifluoromethyl)pyridine + Pyridylboronic ester | PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Requires stabilized boron precursors. preprints.orguliege.be |

Direct Trifluoromethylation Techniques for Aromatic Systems

An alternative approach to constructing the target molecule is the direct trifluoromethylation of a pre-formed 2,2'-bipyridine scaffold. However, achieving regioselectivity at the 3 and 3' positions is a significant synthetic challenge. C-H activation at these positions is often difficult compared to other sites on the pyridine ring.

Methods for the trifluoromethylation of (hetero)arenes often involve radical, nucleophilic, or electrophilic pathways using various CF₃ sources. Reagents such as trifluoromethyl thianthrenium triflate have shown reactivity for the trifluoromethylation of arenes. mdpi.com Copper-based reagents are also prominent; for instance, a complex derived from 2,2'-bipyridine itself, [(bpy)Cu(O₂CCF₂SO₂F)₂], has been developed as an effective agent for trifluoromethylating halogenated hydrocarbons. mdpi.com While these methods are powerful for general trifluoromethylation, their application to the direct, selective C-H trifluoromethylation of 2,2'-bipyridine at the 3,3'-positions is not well-established, and such reactions would likely yield a mixture of isomers, complicating purification.

Precursor Chemistry and Stereocontrolled Synthesis Pathways

The success of cross-coupling strategies hinges on the availability of suitably functionalized pyridine precursors. For the synthesis of this compound, the key building block is a 2-halo-3-(trifluoromethyl)pyridine.

The synthesis of trifluoromethyl-substituted pyridines (TFMPs) can be achieved through several primary routes. nih.gov One common industrial method involves the chlorine/fluorine exchange of a corresponding trichloromethylpyridine precursor. nih.gov Another major strategy is the construction of the pyridine ring from a smaller, trifluoromethyl-containing building block. nih.govfigshare.comnih.govacs.orgresearchgate.net For example, novel routes to 2-(trifluoromethyl)nicotinic acid derivatives, which are closely related to the desired precursors, have been developed by building the pyridine ring system from simple fluorinated starting materials. figshare.comnih.govacs.org

The term "stereocontrolled synthesis" in the context of the achiral this compound primarily refers to the regiocontrolled synthesis of these precursors to ensure the correct substitution pattern for the subsequent coupling reaction.

Functionalization and Post-Synthetic Modification of the this compound Core

Once the this compound scaffold is synthesized, it can be further modified to introduce new functionalities, such as chiral elements, or to be incorporated into larger molecular systems. rsc.orgresearchgate.net

Introduction of Chiral Auxiliaries for Asymmetric Derivatization

To create chiral ligands for asymmetric catalysis, chiral auxiliaries can be introduced onto the bipyridine core. While the 3,3'-positions are occupied, the 4,4', 5,5', and 6,6' positions are available for functionalization.

Common strategies for creating chiral bipyridine ligands include:

Attachment of Chiral Groups: Chiral moieties, such as those derived from the chiral pool (e.g., camphor), can be synthetically attached to the bipyridine framework. hawaii.edu

Formation of Chiral Heterocycles: Fusing or attaching chiral heterocyclic rings, such as oxazolines, to the bipyridine core is a well-established method. For example, C₂-symmetrical 6,6'-bis(oxazolinyl)-2,2'-bipyridine (bipybox) ligands are synthesized from 2,2'-bipyridine precursors. researchgate.net A similar strategy could be applied to a 6,6'-difunctionalized this compound.

Introduction of Atropisomerism: Introducing bulky substituents at the 6,6'-positions can restrict rotation around the C2-C2' bond, leading to stable, separable atropisomers. A chiral 2,2'-bipyridine-diol ligand with trifluoromethyl-alcohols at the 6,6'-positions has been designed and synthesized for use in asymmetric reactions. rsc.org

These derivatizations allow for the creation of a chiral pocket around the coordinated metal center, which is essential for enantioselective catalysis. nih.govrsc.orgresearchgate.net

Integration into Polymeric and Supramolecular Architectures through Functionalization

Bipyridine units are excellent bridging ligands for constructing coordination polymers and metal-organic frameworks (MOFs). rsc.org The two nitrogen donors can coordinate to different metal centers, linking them into one-, two-, or three-dimensional networks. acs.orgacs.org

To integrate this compound into such architectures, it must first be functionalized with additional coordinating groups. For example, carboxylic acid or other linking groups could be introduced at the 4,4', 5,5', or 6,6' positions. These functionalized ligands can then be reacted with metal salts to form extended structures. For instance, cobalt(II) coordination polymers have been built using 4,4'-bipyridine (B149096) and 3,5-bis(trifluoromethyl)benzoate, demonstrating how trifluoromethyl groups can be incorporated into such materials. acs.orgacs.org The resulting polymeric or supramolecular materials may exhibit interesting properties in areas such as catalysis, gas storage, or luminescence, with the electron-withdrawing trifluoromethyl groups modulating the electronic characteristics of the system.

| Modification Strategy | Purpose | Example Approach |

|---|---|---|

| Introduction of Chiral Auxiliaries | Asymmetric Catalysis | Attaching chiral oxazoline (B21484) rings to the 6,6'-positions. researchgate.net |

| Integration into Polymers | Materials Science (e.g., MOFs, sensors) | Functionalizing with carboxylate groups to act as a bridging linker between metal ions. acs.orgacs.org |

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to the synthesis of complex molecules like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and enhancing atom economy. The integration of these principles into the synthetic routes for fluorinated bipyridines is an area of active research, focusing on developing more environmentally benign and economically viable production methods.

The selection of solvents and reagents is another critical aspect of green chemistry. Many conventional organic syntheses employ volatile and toxic solvents that pose environmental and health risks. Research is directed towards utilizing greener solvents, such as water, supercritical fluids like CO2, or biodegradable solvents. nih.gov In the context of trifluoromethylation, efforts are being made to replace hazardous reagents with safer alternatives. google.com For example, the development of novel trifluoromethylating agents that are nonhygroscopic and synthesized from cost-effective starting materials represents a significant advancement. mdpi.com Electrochemical methods are also emerging as a sustainable strategy for trifluoromethylation, often proceeding under mild conditions without the need for harsh oxidants or additives. researchgate.net

Energy efficiency is a key consideration in green synthetic methodologies. Reactions that can be conducted at ambient temperature and pressure are preferred over those requiring high energy input. researchgate.net The use of efficient catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions. jourcc.com For example, photoredox catalysis, which utilizes visible light to drive chemical transformations, offers a more energy-efficient alternative to thermally driven reactions. ossila.com

The principles of catalysis are central to green chemistry, with a preference for catalytic reagents over stoichiometric ones. Catalysts can be used in small amounts and can often be recycled and reused, which minimizes waste. In the synthesis of bipyridine derivatives, transition metal catalysts are frequently employed. The development of highly active and selective catalysts can improve the efficiency and reduce the environmental footprint of these reactions.

Waste reduction is a fundamental goal of green chemistry. This can be achieved through the design of synthetic routes that generate minimal byproducts. rsc.org Strategies such as tandem reactions, where multiple transformations occur in a single pot without the isolation of intermediates, can significantly reduce solvent use and waste generation. The choice of synthetic pathway also plays a crucial role; for example, vapor-phase reactions can sometimes offer a cleaner alternative to liquid-phase processes by simplifying product isolation and minimizing solvent waste. nih.gov

The following table summarizes key green chemistry metrics and their application in the synthesis of fluorinated compounds, providing a framework for evaluating the environmental performance of synthetic routes to this compound.

| Green Chemistry Principle | Application in Synthesis of Fluorinated Bipyridines | Research Findings and Examples |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Development of addition reactions and catalytic cycles that minimize the formation of byproducts. rsc.org For example, certain iodosulfenylation reactions of alkynes have been shown to achieve 100% atom economy. rsc.org |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or ionic liquids. | Photophysical studies of fluorinated bipyridine complexes have been conducted in supercritical CO2, demonstrating its potential as a reaction medium. nih.gov |

| Energy Efficiency | Employing reaction conditions that minimize energy consumption, such as ambient temperature and pressure. | Photoredox catalysis enables reactions to be driven by visible light at room temperature, offering a more energy-efficient approach. ossila.com |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable resources rather than fossil fuels. | While not yet widely implemented for this specific compound, research into bio-based starting materials is a growing area in green chemistry. |

| Reduce Derivatives | Minimizing the use of protecting groups and other temporary modifications to reduce reaction steps and waste. | One-pot syntheses and tandem reactions are being developed to avoid the isolation of intermediates and the need for protection/deprotection steps. acs.org |

| Catalysis | Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. | The use of organocatalysts, such as 3,5-Bis(trifluoromethyl) phenylammonium triflate, provides a greener alternative to metal-based catalysts in certain reactions. jourcc.com |

| Design for Degradation | Designing chemical products that break down into innocuous substances after their use. | This principle is more relevant to the lifecycle of the final product but can influence the choice of functional groups during synthesis. |

| Real-time Analysis for Pollution Prevention | Developing analytical methodologies to monitor and control chemical reactions in real-time to prevent the formation of hazardous byproducts. | In-situ monitoring techniques can be integrated into flow chemistry systems to ensure optimal reaction conditions and minimize waste. acs.org |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for chemical accidents. | The use of non-explosive and non-toxic reagents and solvents is a key consideration in designing safer synthetic protocols. mdpi.com |

Coordination Chemistry and Metal Complexation of 3,3 Bis Trifluoromethyl 2,2 Bipyridine

Ligand Binding Modes and Coordination Geometries in 3,3'-Bis(trifluoromethyl)-2,2'-bipyridine Metal Complexes

Like its parent, 2,2'-bipyridine (B1663995), 3,3'-(CF₃)₂bpy primarily functions as a bidentate, N,N'-chelating ligand, forming a stable five-membered ring with a metal center. nih.gov However, the defining feature of this ligand is the significant steric hindrance introduced by the bulky CF₃ groups adjacent to the coordinating nitrogen atoms. This steric clash between the substituents on the two pyridine (B92270) rings forces a pronounced twist around the C2-C2' bond, disrupting the planarity that is characteristic of unsubstituted bipyridine.

This enforced non-planar conformation has profound consequences for the coordination geometries of its metal complexes. While unsubstituted bipyridine readily forms homoleptic tris-chelate octahedral complexes, such as [Ru(bpy)₃]²⁺, with many metals, the formation of analogous [M(3,3'-(CF₃)₂bpy)₃]ⁿ⁺ species is sterically challenging, if not impossible. wikipedia.org The steric demand of the 3,3'-substituents typically limits the number of these ligands that can fit around a single metal center, favoring the formation of complexes with lower coordination numbers or heteroleptic complexes containing smaller ancillary ligands. rsc.org

Common coordination geometries observed for sterically hindered bipyridine ligands include:

Distorted Tetrahedral: For complexes of the type [M(N^N)X₂], the steric bulk can favor a tetrahedral arrangement. rsc.org

Square Planar: Particularly with d⁸ metal ions like Pt(II), square planar complexes can form, though significant ligand distortion may occur to accommodate the steric strain.

Distorted Octahedral: In heteroleptic complexes such as [M(3,3'-(CF₃)₂bpy)(L)₄]ⁿ⁺ or [M(3,3'-(CF₃)₂bpy)₂(L)₂]ⁿ⁺, where L represents smaller monodentate or bidentate ligands, a distorted octahedral geometry is common. nih.gov

The table below summarizes the expected coordination numbers and resulting geometries for metal complexes of 3,3'-(CF₃)₂bpy, highlighting the influence of steric hindrance.

| Coordination Number | Geometry | Plausible Complex Formula | Notes |

| 4 | Distorted Tetrahedral | [M(3,3'-(CF₃)₂bpy)X₂] | Common for M(II) halides. |

| 4 | Square Planar | [M(3,3'-(CF₃)₂bpy)X₂] | Possible for d⁸ metals (e.g., Pt(II), Pd(II)). |

| 5 | Square Pyramidal or Trigonal Bipyramidal | [M(3,3'-(CF₃)₂bpy)X₃]⁻ | Less common, often with specific metal/ligand combinations. |

| 6 | Distorted Octahedral | [M(3,3'-(CF₃)₂bpy)₂(X)₂]ⁿ⁺ | Favored over tris-chelated homoleptic complexes. |

| 6 | Distorted Octahedral | [M(3,3'-(CF₃)₂bpy)(L-L)₂]ⁿ⁺ | Heteroleptic complexes with other, less bulky bidentate ligands (L-L). |

Influence of Trifluoromethyl Groups on Coordination Affinity, Selectivity, and Electronic Properties

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its placement on the bipyridine scaffold significantly modulates the ligand's electronic character, which in turn affects its coordination properties.

σ-Donating Ability: The strong inductive electron-withdrawing effect (-I) of the two CF₃ groups decreases the electron density on the pyridine rings and, crucially, on the nitrogen donor atoms. This reduces the ligand's basicity (pKa), making it a weaker σ-donor compared to unsubstituted bipyridine. This effect can lead to weaker coordination with hard, electropositive metal ions. nih.gov

π-Accepting Ability: The electron-withdrawing nature of the CF₃ groups lowers the energy of the ligand's π* orbitals (the Lowest Unoccupied Molecular Orbital, or LUMO). acs.orgresearchgate.net This makes 3,3'-(CF₃)₂bpy a significantly better π-acceptor ligand. This enhanced π-acidity is highly effective at stabilizing electron-rich and low-valent metal centers through stronger metal-to-ligand π-backbonding.

The table below compares the electronic properties of unsubstituted bipyridine with its trifluoromethylated analogues. While specific data for the 3,3'-isomer is not widely reported, the trends observed for other isomers are illustrative.

| Ligand | pKa (Conjugate Acid) | First Reduction Potential (V vs. SCE) | Key Electronic Effect |

| 2,2'-Bipyridine (bpy) | ~4.4 | ~-2.2 V | Balanced σ-donor/π-acceptor |

| 4,4'-(CF₃)₂bpy | ~2.9 | ~-1.6 V | Strong -I effect, lowers LUMO significantly acs.orgossila.com |

| 5,5'-(CF₃)₂bpy | ~2.7 | ~-1.7 V | Strong -I effect, lowers LUMO significantly ossila.com |

| 3,3'-(CF₃)₂bpy | Expected < 2.7 | Expected to be less negative than bpy | Very strong -I effect due to proximity to N atoms, plus steric effects |

Synthesis and Structural Elucidation of Homoleptic and Heteroleptic Complexes of this compound

The synthesis of metal complexes with 3,3'-(CF₃)₂bpy follows general procedures for coordination compounds, although reaction conditions may need to be adjusted to account for the ligand's steric bulk and modified electronic properties.

Homoleptic Complexes: The synthesis of homoleptic complexes, containing only 3,3'-(CF₃)₂bpy as the ligand, is often challenging due to steric hindrance. Complexes with a stoichiometry greater than two, such as [M(3,3'-(CF₃)₂bpy)₃]ⁿ⁺, are generally not accessible. However, bis-ligated homoleptic complexes like [M(3,3'-(CF₃)₂bpy)₂]ⁿ⁺ can be prepared. A typical synthesis involves reacting a metal precursor, such as a metal halide or triflate, with two equivalents of the ligand in a suitable solvent, often requiring heat to drive the reaction to completion. ekb.eg

Heteroleptic Complexes: Heteroleptic complexes, which contain 3,3'-(CF₃)₂bpy alongside other types of ligands, are more common. Their synthesis is often achieved through stepwise strategies. For instance, a precursor complex containing the metal and other ligands can be prepared first, followed by the introduction of 3,3'-(CF₃)₂bpy. A common route for ruthenium complexes, for example, involves starting with a precursor like cis-[Ru(bpy)₂Cl₂] and reacting it with one equivalent of 3,3'-(CF₃)₂bpy to yield [Ru(bpy)₂(3,3'-(CF₃)₂bpy)]²⁺. nih.gov

Structural Elucidation: The definitive characterization of these complexes relies on a combination of analytical techniques:

NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are crucial for characterizing the complexes in solution. ¹⁹F NMR is particularly diagnostic for the presence and chemical environment of the trifluoromethyl groups.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the mass of the complex ion and thus its composition.

Elemental Analysis: Provides the empirical formula of the compound, confirming its purity and stoichiometry.

Electronic Structure and Redox Properties of this compound Metal Complexes

The electronic structure and redox behavior of complexes containing 3,3'-(CF₃)₂bpy are dominated by the electron-deficient nature of the ligand. This property makes the ligand "redox non-innocent," meaning it can actively participate in electron transfer processes. nih.govacs.org

Redox Properties: The low-lying LUMO of the 3,3'-(CF₃)₂bpy ligand makes it relatively easy to reduce. Consequently, in its metal complexes, the first reduction event is typically ligand-centered rather than metal-centered. This is in contrast to many complexes with electron-rich ligands, where the metal is reduced first. The reduction potential for the ligand is shifted to significantly less negative (more positive) values compared to unsubstituted bipyridine. nih.govacs.org This can be observed using techniques like cyclic voltammetry. wiley-vch.de

For a generic complex [Mⁿ⁺(3,3'-(CF₃)₂bpy)]ⁿ⁺, the redox processes can be summarized as:

Oxidation: Mⁿ⁺ → M⁽ⁿ⁺¹⁾⁺ + e⁻ (Typically metal-centered)

First Reduction: [Mⁿ⁺(3,3'-(CF₃)₂bpy)]ⁿ⁺ + e⁻ → [Mⁿ⁺(3,3'-(CF₃)₂bpy)˙⁻]⁽ⁿ⁻¹⁾⁺ (Ligand-centered, forming a radical anion)

Second Reduction: [Mⁿ⁺(3,3'-(CF₃)₂bpy)˙⁻]⁽ⁿ⁻¹⁾⁺ + e⁻ → [Mⁿ⁺(3,3'-(CF₃)₂bpy)²⁻]⁽ⁿ⁻²⁾⁺ (Second ligand-centered reduction)

The table below illustrates the typical effect of CF₃ substitution on the redox potentials of Ruthenium(II) bipyridine complexes.

| Complex | E₁/₂ (Ru³⁺/²⁺) (V vs. Fc⁺/Fc) | E₁/₂ (bpy⁰/⁻) (V vs. Fc⁺/Fc) |

| [Ru(bpy)₃]²⁺ | +1.26 V | -1.51 V, -1.73 V, -1.95 V nih.gov |

| [Ru(4,4'-(CF₃)₂bpy)₃]²⁺ | +1.73 V | -0.96 V, -1.13 V, -1.41 V |

| [Ru(3,3'-(CF₃)₂bpy)₃]²⁺ (Hypothetical) | Expected > +1.73 V | Expected > -0.96 V |

Data for 4,4'-(CF₃)₂bpy complex shown for comparison to illustrate the trend. rsc.org

Electronic Structure: The altered ligand orbitals also affect the photophysical properties. The energy of the metal-to-ligand charge transfer (MLCT) absorption bands, a hallmark of many bipyridine complexes, is directly related to the energy gap between the metal's d-orbitals (HOMO) and the ligand's π* orbitals (LUMO). wikipedia.org Since the CF₃ groups lower the LUMO energy, complexes with 3,3'-(CF₃)₂bpy are expected to show red-shifted (lower energy) MLCT absorption and emission bands compared to their unsubstituted analogues. acs.orgresearchgate.net

Stereochemistry, Chirality Induction, and Helical Structures in this compound Based Coordination Compounds

A key stereochemical feature of 3,3'-disubstituted bipyridines is the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In 3,3'-(CF₃)₂bpy, the steric clash between the two CF₃ groups creates a significant energy barrier to rotation around the C2-C2' bond, forcing the two pyridine rings into a stable, non-planar (twisted) conformation. This twist means the molecule lacks a plane of symmetry and is therefore chiral, existing as a pair of enantiomers (R and S) even in its free, uncoordinated state. acs.org

Chirality Induction: Using an enantiopure form of the 3,3'-(CF₃)₂bpy ligand can lead to the formation of diastereomeric metal complexes with high selectivity. This is a powerful strategy in asymmetric catalysis, where the chiral environment around the metal center dictates the stereochemical outcome of a reaction. researchgate.net

Helical Structures: In octahedral complexes with two or three bidentate ligands, such as [M(N^N)₃] or cis-[M(N^N)₂X₂], the ligands arrange themselves in a propeller-like fashion, creating a helical twist. This gives rise to two enantiomers, designated delta (Δ) for a right-handed helix and lambda (Λ) for a left-handed helix. The inherent atropisomeric chirality of 3,3'-(CF₃)₂bpy can strongly influence or even control the preferred helical configuration (Δ or Λ) of the final complex, a phenomenon known as diastereoselective self-assembly. figshare.com

The study of these atropisomeric ligands and their complexes often involves techniques sensitive to chirality, such as Circular Dichroism (CD) spectroscopy, in addition to advanced 2D NMR techniques to study the interconversion of isomers in solution. figshare.com

Cooperative Effects and Synergistic Interactions in Multinuclear Metal Complexes of this compound

While 3,3'-(CF₃)₂bpy is primarily a chelating ligand, it can be incorporated into larger molecular architectures to create multinuclear metal complexes. In these systems, the ligand can play a crucial role in mediating interactions between different metal centers, leading to cooperative or synergistic effects.

Electronic Communication: The π-system of the bipyridine core can act as a conduit for electronic communication between metal centers. The low-lying LUMO of the 3,3'-(CF₃)₂bpy unit can act as an electron-accepting site, potentially mediating photoinduced electron or energy transfer processes between a donor metal center and an acceptor metal center within the same supramolecule. rsc.org

Synergistic Catalysis: In multinuclear catalysts, one metal center can activate a substrate while another, electronically influenced by the bridging ligand, acts as a redox reservoir or performs a complementary catalytic step. The strong electron-withdrawing nature of the 3,3'-(CF₃)₂bpy ligand could tune the redox potential of an adjacent metal center, enhancing its catalytic activity.

Modulation of Photophysical Properties: In assemblies containing emissive centers like Ru(II) or Ir(III), incorporating a 3,3'-(CF₃)₂bpy ligand can alter the energy of excited states and the rates of radiative and non-radiative decay, thereby tuning the emission color, lifetime, and quantum yield of the entire molecule. semanticscholar.org Dinuclear rhenium complexes bridged by hydroxyl groups and containing substituted bipyridine ligands, for example, are known to possess unique spectroscopic properties. tut.ac.za

The design of these complex multinuclear systems allows for fine-tuning of their properties through the strategic placement of ligands like 3,3'-(CF₃)₂bpy, enabling the development of materials with tailored electronic, catalytic, or photophysical functions.

Advanced Spectroscopic and Photophysical Characterization of 3,3 Bis Trifluoromethyl 2,2 Bipyridine and Its Metal Complexes

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Multinuclear NMR, EPR, X-ray Absorption Spectroscopy)

The definitive structural characterization of 3,3'-(CF₃)₂-bpy and its coordination compounds relies on a suite of high-resolution spectroscopic methods.

Multinuclear NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is indispensable for confirming the ligand structure and probing its coordination environment.

¹H NMR: In the free ligand, characteristic coupling patterns would confirm the 3,3'-substitution pattern. Upon coordination to a diamagnetic metal center (e.g., Ru(II), Pt(II)), the proton signals are expected to shift downfield due to the deshielding effect of the metal ion and changes in the ring currents. rsc.org The magnitude of these coordination-induced shifts provides insight into the metal-ligand bond.

¹⁹F NMR: This technique is highly sensitive to the electronic environment of the CF₃ groups. A single resonance in the ¹⁹F NMR spectrum of the free ligand would confirm the molecular symmetry. Upon complexation, the chemical shift of this resonance would be altered, providing a direct probe of the electronic changes at the ligand periphery induced by the metal center. Studies on related fluorinated ligands, such as 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443), have shown that ¹⁹F NMR is also a powerful tool for studying interactions in lanthanoid complexes. rsc.org

¹³C NMR: Provides further structural confirmation, with carbon atoms directly bonded to the electron-withdrawing CF₃ groups and the nitrogen atoms being most affected upon coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions (e.g., Cu(II), Re(II), low-spin Fe(III)), EPR spectroscopy is a primary tool for characterizing the electronic ground state. The technique probes the interaction of an unpaired electron with the magnetic field and nearby nuclear spins. The resulting g-values and hyperfine coupling constants (especially from the metal nucleus and ¹⁴N of the bipyridine) would provide detailed information about the distribution of the unpaired electron's spin density and the geometry of the metal coordination sphere.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique for probing the electronic and local geometric structure around the metal atom.

X-ray Absorption Near Edge Structure (XANES): The XANES region provides information on the oxidation state and coordination geometry of the absorbing metal atom. For a Ru(II) complex with 3,3'-(CF₃)₂-bpy, the Ru L₃-edge XANES spectrum would be sensitive to the electron density on the ruthenium center. The strong inductive effect of the CF₃ groups is expected to withdraw electron density from the metal, leading to a slight shift in the absorption edge to higher energy compared to the unsubstituted [Ru(bpy)₃]²⁺. acs.org

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the local atomic structure, including metal-ligand bond distances and coordination numbers, which can be determined even in non-crystalline samples.

Absorption and Emission Spectroscopy of 3,3'-Bis(trifluoromethyl)-2,2'-bipyridine and its Metal Complexes

The electronic absorption and emission spectra of bipyridyl complexes are central to understanding their photophysical behavior.

The free 3,3'-(CF₃)₂-bpy ligand is expected to exhibit intense absorption bands in the ultraviolet region (typically < 300 nm), which are assigned to spin-allowed π→π* transitions localized on the bipyridine rings. Upon coordination to a metal ion, these bands are typically preserved and may undergo a slight red-shift (bathochromic shift) due to perturbation by the metal's electrostatic field. rsc.org The strong inductive effect of the CF₃ groups at the 3- and 3'-positions is predicted to lower the energy of the π* orbitals, which could also lead to a red-shift in these transitions compared to the unsubstituted bipyridine.

The most prominent feature in the visible spectrum of many transition metal complexes with 3,3'-(CF₃)₂-bpy, particularly with d⁶ metals like Ru(II) and Ir(III), is the Metal-to-Ligand Charge Transfer (MLCT) band. wikipedia.org This absorption corresponds to the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital.

The energy of this MLCT transition is highly sensitive to the substituents on the bipyridine ligand. The electron-withdrawing CF₃ groups significantly lower the energy of the ligand's π* orbitals. Consequently, the energy gap between the metal d-orbitals and the ligand π* orbitals is reduced. This results in a substantial red-shift of the MLCT absorption band compared to the unsubstituted [Ru(bpy)₃]²⁺, which has its primary MLCT band around 452 nm. wikipedia.org For comparison, iridium(III) complexes with 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) also show characteristic MLCT or mixed metal-ligand-to-ligand charge transfer (MLLCT) absorptions. ossila.com

Ligand-to-Metal Charge Transfer (LMCT) bands are less common for these types of complexes but could be observed with electron-rich ligands and metals in high oxidation states.

Table 1: Comparison of Absorption Maxima for Selected Ru(II) Bipyridine Complexes Note: Data for the 3,3'-isomer is estimated based on electronic effects; other data is from published sources for comparison.

| Compound | λ_max (MLCT) (nm) | Solvent | Reference |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ | 452 | Water | wikipedia.org |

| [Ru(5,5'-(CF₃)₂-bpy)₃]²⁺ | ~460-470 | Organic | ossila.com (Analogous Ir complex) |

| [Ru(3,3'-(CF₃)₂-bpy)₃]²⁺ | Predicted > 460 | - | - |

Excited-State Dynamics and Lifetimes of this compound Systems

Following MLCT excitation, the complex rapidly relaxes to the lowest energy triplet excited state (³MLCT) via intersystem crossing. The lifetime of this excited state is a critical parameter that determines its utility in applications like photocatalysis and sensing. The ³MLCT state can decay back to the ground state through radiative (phosphorescence) or non-radiative pathways.

The energy of the ³MLCT state is directly influenced by the CF₃ substituents. According to the "energy gap law," the rate of non-radiative decay increases as the energy gap between the excited state and the ground state decreases. researchgate.net Since the CF₃ groups lower the energy of the ³MLCT state (red-shifting the emission), this would typically be expected to shorten the excited-state lifetime. However, the rigid and bulky nature of the CF₃ groups can also reduce vibrational modes that contribute to non-radiative decay, which can counteract this effect and potentially lengthen the lifetime. For iridium(III) complexes with the 5,5'-isomer, relatively long lifetimes have been observed. ossila.com

Energy Transfer and Electron Transfer Mechanisms in this compound-based Assemblies

The long-lived and energetically accessible ³MLCT excited state of complexes containing 3,3'-(CF₃)₂-bpy can participate in bimolecular reactions, primarily through energy transfer or electron transfer.

Energy Transfer: The excited complex can transfer its energy to another molecule (an acceptor), returning to its ground state while promoting the acceptor to an excited state. This can occur via Dexter (electron exchange) or Förster (dipole-dipole) mechanisms, depending on the distance and spectral overlap between the donor and acceptor.

Electron Transfer: The ³MLCT excited state is both a stronger oxidant and a stronger reductant than the ground state. wikipedia.org It can be reductively quenched (accepting an electron from a donor) or oxidatively quenched (donating an electron to an acceptor). The strong electron-withdrawing CF₃ groups make the bipyridine ligand easier to reduce. This makes the ³MLCT state of a Ru(II) complex, formally [Ru(III)(L•⁻)(L)₂]²⁺*, a more potent oxidizing agent than that of [Ru(bpy)₃]²⁺, enhancing its ability to participate in photoinduced electron transfer. nih.govexlibrisgroup.com

Influence of Trifluoromethyl Groups on Luminescence Quantum Yields and Photostability

The CF₃ groups exert a profound influence on the luminescence and stability of the complexes.

Photostability: One of the most significant advantages of fluorination is the enhanced stability of the ligand and its complexes. The carbon-fluorine bond is exceptionally strong, making the ligand more resistant to photochemical degradation. beilstein-journals.org Furthermore, the electron-withdrawing CF₃ groups stabilize the ligand against oxidation. This increased photostability is crucial for applications in photocatalysis and organic light-emitting diodes (OLEDs), where the complex must endure many cycles of excitation and relaxation without decomposing. nih.gov

Theoretical and Computational Chemistry Approaches to 3,3 Bis Trifluoromethyl 2,2 Bipyridine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and molecular geometry of 3,3'-Bis(trifluoromethyl)-2,2'-bipyridine. These methods provide a detailed picture of the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in determining its chemical reactivity and photophysical properties.

The introduction of trifluoromethyl (CF3) groups at the 3 and 3' positions of the bipyridine scaffold has a significant impact on its electronic properties. The strong electron-withdrawing nature of the CF3 groups leads to a stabilization of both the HOMO and LUMO energy levels compared to unsubstituted 2,2'-bipyridine (B1663995). This effect is particularly pronounced for the LUMO, resulting in a reduced HOMO-LUMO gap. A smaller energy gap generally implies that the molecule can be more easily excited, which can influence its absorption and emission spectra.

DFT calculations on related trifluoromethyl-substituted bipyridines, such as 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) and 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103), have shown that the π* orbitals of the bipyridine ring are significantly lowered in energy researchgate.net. This increased electron-accepting ability makes these ligands valuable in the design of metal complexes for photocatalysis and other redox-active applications. It is anticipated that this compound would exhibit similar electronic characteristics.

The optimized molecular geometry of this compound can also be accurately predicted using DFT. These calculations can provide precise information on bond lengths, bond angles, and dihedral angles. The steric hindrance introduced by the CF3 groups at the 3 and 3' positions likely forces a twisted conformation around the C2-C2' bond connecting the two pyridine (B92270) rings, deviating from the planarity observed in unsubstituted bipyridine in certain environments.

Table 1: Predicted Electronic Properties of Bipyridine Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2,2'-Bipyridine | -6.5 | -1.2 | 5.3 |

| This compound | -7.2 | -2.5 | 4.7 |

Note: The values in this table are illustrative and based on general trends observed for trifluoromethyl-substituted aromatic compounds. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations of this compound and its Interactions in Solution and Solid State

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its interactions with surrounding molecules in different environments, such as in solution or in the solid state. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, solvation dynamics, and intermolecular interactions over time.

In solution, MD simulations can reveal how the solvent molecules arrange themselves around the this compound ligand. The fluorine atoms of the CF3 groups are capable of forming weak hydrogen bonds with protic solvents, which can influence the ligand's solubility and reactivity. Furthermore, simulations can explore the rotational dynamics around the C2-C2' bond, providing information on the conformational flexibility of the molecule in different solvents.

In the solid state, MD simulations can be used to investigate the packing of this compound molecules in a crystal lattice. These simulations can help to understand the nature and strength of intermolecular interactions, such as π-π stacking and halogen bonding, which govern the crystal structure and ultimately the material's bulk properties.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling is a valuable tool for elucidating the mechanisms of reactions involving this compound, both as a reactant and as a ligand in catalytic systems. DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates along the reaction pathway.

For instance, in the context of catalysis, this compound can be used as a ligand to modulate the properties of a metal center. Computational studies can help to understand how the electronic and steric properties of this ligand influence the catalytic cycle. For example, the electron-withdrawing CF3 groups can enhance the electrophilicity of the metal center, which may be beneficial for certain catalytic transformations.

A computational study on the copper-catalyzed trifluoromethylation of iodoarenes using a 2,2'-bipyridyl ligand has proposed a mechanism involving the oxidative addition of the iodoarene to a Cu(I)-CF3 species as the rate-determining step beilstein-journals.org. Similar computational approaches could be applied to investigate the role of this compound in related catalytic reactions, providing a detailed understanding of the reaction mechanism and guiding the design of more efficient catalysts.

Prediction of Spectroscopic and Photophysical Properties Using Advanced Computational Methods

Advanced computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic and photophysical properties of this compound. These methods can simulate electronic absorption and emission spectra, providing insights into the nature of the electronic transitions involved.

TD-DFT calculations can predict the energies and oscillator strengths of the electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. For this compound, the calculations would likely show π-π* transitions within the bipyridine framework, with the energies of these transitions being influenced by the CF3 substituents.

Furthermore, computational methods can be used to investigate the properties of the excited states, such as their lifetimes and decay pathways. This is particularly important for understanding the photophysical behavior of metal complexes containing this ligand, as the excited-state dynamics determine their luminescent and photocatalytic properties. Studies on ruthenium(II) complexes with other trifluoromethyl-substituted bipyridine ligands have utilized computational methods to understand their excited-state properties and non-radiative decay mechanisms researchgate.net.

Ligand Design Principles and Structure-Property Relationships Derived from Computational Studies of this compound Analogs

Computational studies on this compound and its analogs are crucial for establishing ligand design principles and understanding structure-property relationships. By systematically modifying the structure of the ligand and calculating the resulting changes in its electronic and steric properties, researchers can develop a predictive understanding of how to tune the ligand for specific applications.

For example, computational screening of different substitution patterns on the bipyridine core can reveal how the position and number of CF3 groups affect the ligand's redox potential, its binding affinity to different metal ions, and the photophysical properties of the resulting complexes. This information can guide synthetic chemists in the design of new ligands with optimized performance for applications in areas such as catalysis, sensing, and organic light-emitting diodes (OLEDs).

Computational studies on fluorinated ligands have shown that fluorination can have complex and sometimes counterintuitive effects on protein-ligand binding and other molecular interactions nih.govnih.gov. Therefore, detailed computational analysis is essential for the rational design of new functional molecules based on the this compound scaffold.

Machine Learning Applications in the Discovery and Optimization of this compound Ligands

Machine learning (ML) is an emerging and powerful tool in chemical research that can be applied to accelerate the discovery and optimization of ligands like this compound. ML models can be trained on large datasets of chemical structures and their corresponding properties to learn complex structure-property relationships.

In the context of ligand design, ML models can be used to predict the properties of new, unsynthesized bipyridine derivatives, allowing for the rapid screening of vast chemical spaces. For example, an ML model could be trained to predict the HOMO-LUMO gap, redox potential, or binding affinity of a bipyridine ligand based on its molecular structure. This would enable researchers to identify promising candidates for synthesis and experimental testing, thereby reducing the time and cost of the discovery process.

Furthermore, ML can be combined with high-throughput computational screening to create automated workflows for ligand optimization. For instance, a genetic algorithm or other optimization technique could be used to iteratively propose new ligand structures, which are then evaluated by an ML model to guide the search for ligands with desired properties. While still a developing area, the application of ML in materials and drug discovery has shown great promise nih.govnih.gov.

Materials Science and Supramolecular Chemistry with 3,3 Bis Trifluoromethyl 2,2 Bipyridine

Self-Assembly of 3,3'-Bis(trifluoromethyl)-2,2'-bipyridine Based Supramolecular Architectures

The unique steric and electronic profile of the 3,3'-substitution pattern could theoretically lead to novel supramolecular structures. The proximity of the bulky, electron-withdrawing CF₃ groups to the coordinating nitrogen atoms would impose significant steric constraints, influencing the geometry of resulting metal complexes and potentially directing self-assembly pathways in unique ways compared to other isomers.

Metallo-Supramolecular Polymers and Coordination Networks

There is currently no available research detailing the use of this compound as a building block for metallo-supramolecular polymers or coordination networks. The synthesis and characterization of such materials would be necessary to understand how the specific ligand geometry affects the dimensionality, topology, and properties of the resulting extended structures.

Discrete Supramolecular Cages, Helices, and Rotaxanes

Similarly, the scientific literature lacks examples of discrete supramolecular assemblies such as cages, helices, or rotaxanes constructed using this compound. The formation of these complex, finite architectures is highly dependent on the precise coordination angles and intermolecular interactions dictated by the ligand, an area that remains unexplored for this particular isomer.

Incorporation of this compound into Functional Materials

The incorporation of fluorinated ligands is a critical strategy in the development of high-performance materials. The trifluoromethyl groups can enhance stability, tune redox potentials, and alter photophysical properties, making them attractive for various applications.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Solar Cells)

While other isomers like 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) have been utilized in iridium(III) complexes for photocatalysis and as ancillary ligands in dye-sensitized solar cells to improve performance, there are no published studies on the application of the 3,3'- isomer in organic light-emitting diodes (OLEDs) or solar cells. Research would be needed to determine its effect on the efficiency, stability, and emission characteristics of such devices.

Porous Materials and Metal-Organic Frameworks (MOFs) with Designed Functionality

Metal-Organic Frameworks (MOFs) built from bipyridine-based linkers are a significant area of materials chemistry. The choice of ligand is crucial for defining the pore size, shape, and chemical environment of the resulting framework. However, no MOFs or other porous materials incorporating the this compound ligand have been reported.

Molecular Recognition and Sensing Applications Using this compound Derivatives

The electron-deficient nature of the trifluoromethyl-substituted pyridine (B92270) rings could make derivatives of this compound interesting candidates for molecular recognition and sensing, particularly for electron-rich analytes. Nevertheless, the synthesis of such derivatives and the investigation of their host-guest chemistry or sensing capabilities have not been documented in the available literature.

Interfacial Chemistry and Surface Modification with this compound Complexes

Complexes of this compound are expected to exhibit distinct interfacial behaviors, making them intriguing candidates for surface modification applications. The trifluoromethyl groups, known for their high hydrophobicity and lipophobicity, can significantly alter the surface energy of materials to which they are anchored. When complexes of this ligand are adsorbed or chemically grafted onto a substrate, the CF₃ groups are likely to orient away from the surface, creating a low-energy interface with anti-fouling and self-cleaning properties.

The steric hindrance introduced by the CF₃ groups at the 3 and 3' positions could also play a crucial role in controlling the packing and orientation of the complexes on a surface. This steric influence can be harnessed to create well-defined molecular layers with specific functionalities. For instance, in the context of organic electronics, controlling the orientation of molecules at interfaces is critical for optimizing charge injection and transport.

While direct experimental data on the surface modification properties of this compound complexes is limited, studies on related fluorinated bipyridine systems provide valuable insights. For example, the electrochemical behavior of iron(II) complexes with bis-bipyridyl ligands has been shown to lead to the formation of robust thin films on electrode surfaces. rsc.org This suggests that complexes of this compound could also be employed to create functionalized surfaces through electrochemical deposition.

Table 1: Potential Applications in Surface Modification

| Application Area | Potential Role of this compound Complexes |

|---|---|

| Anti-fouling Coatings | Creation of low-energy surfaces that resist the adhesion of biomolecules and microorganisms. |

| Self-cleaning Surfaces | Imparting hydrophobic and oleophobic properties to surfaces, leading to the easy removal of contaminants. |

| Organic Electronics | Control of interfacial energy levels and molecular orientation at electrode-organic semiconductor interfaces. |

| Sensors | Functionalization of sensor surfaces to enhance selectivity and sensitivity through controlled molecular recognition. |

Development of Redox-Active Materials and Molecular Switches Based on this compound

The strong electron-withdrawing nature of the trifluoromethyl groups in this compound is expected to significantly influence the redox properties of its metal complexes. These CF₃ groups stabilize the lower oxidation states of the coordinated metal center, thereby increasing its reduction potential. This tunability of redox potentials is a key attribute for the development of advanced redox-active materials.

Ruthenium and iridium complexes of bipyridine and its derivatives are well-known for their rich electrochemistry and photoredox activities. unige.chacs.org The introduction of CF₃ groups at the 3,3'-positions is anticipated to modulate the energies of the metal-to-ligand charge transfer (MLCT) states, which are central to their photophysical and photochemical properties. acs.org This modulation could lead to the development of new photocatalysts with tailored redox windows for specific organic transformations.

Furthermore, the potential for this compound complexes to act as molecular switches is an exciting area of exploration. Molecular switches are molecules that can be reversibly interconverted between two or more stable states in response to external stimuli such as light, heat, or an electrical potential. The distinct electronic and steric environment created by the 3,3'-CF₃ substitution could lead to unique switching behaviors in its metal complexes. For instance, redox-induced changes in the coordination geometry or electronic structure could be exploited for the design of molecular electronic components.

While specific examples of molecular switches based on this compound are yet to be reported, the foundational principles are well-established with other bipyridine-based systems. The ability to control the electronic properties through ligand design is a powerful tool in the development of functional molecular devices.

Table 2: Predicted Electrochemical and Photophysical Properties

| Property | Expected Influence of 3,3'-Bis(trifluoromethyl) Substitution |

|---|---|

| Redox Potential | Increased reduction potential of the metal center. |

| MLCT Energy | Potential blue-shift in absorption and emission spectra compared to non-substituted analogues. |

| Photostability | Enhanced stability of the complex due to the strong C-F bonds. |

| Switching Behavior | Potential for redox- or photo-induced changes in molecular conformation or electronic state. |

Future Outlook and Emerging Research Frontiers for 3,3 Bis Trifluoromethyl 2,2 Bipyridine

Development of Novel and Sustainable Synthetic Routes to Access Underexplored Derivatives

The full potential of 3,3'-bis(trifluoromethyl)-2,2'-bipyridine can only be realized through accessible and versatile synthetic pathways. Current methodologies often rely on multi-step procedures that may not be efficient or environmentally friendly. Future research will likely focus on developing novel synthetic strategies characterized by improved yields, reduced waste, and the use of sustainable reagents and solvents.

Key research objectives in this area include:

Late-Stage Functionalization: Developing methods to introduce additional functional groups onto the this compound scaffold. This would allow for the fine-tuning of electronic and steric properties for specific applications.

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation as a direct and atom-economical approach to synthesize new derivatives, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of the parent ligand and its derivatives. This approach offers precise control over reaction parameters, often leading to higher purity products.

Green Chemistry Principles: Employing greener solvents, reducing the use of hazardous reagents, and designing syntheses with higher atom economy will be crucial for the sustainable production of these valuable ligands. The industrial manufacturing of other trifluoromethylpyridines for agrochemicals often involves chlorine/fluorine exchange reactions, highlighting the need for more sustainable industrial processes. nih.gov

Expansion into Bio-inspired and Environmentally Benign Catalytic Systems

The strong electron-withdrawing nature of the two CF3 groups in this compound can significantly modify the redox potential of a coordinated metal center, making its complexes highly attractive for catalysis. A major frontier is the development of catalytic systems that mimic biological processes and operate under environmentally friendly conditions.

Inspired by studies on other bipyridine-based catalysts, research is expected to move towards:

Carbon Dioxide Reduction: Designing novel complexes for the electrochemical or photochemical reduction of CO2 to valuable fuels and chemical feedstocks. Research on rhenium(I) tricarbonyl complexes with modified bipyridine ligands has shown that incorporating features like proton relays can significantly enhance catalytic activity, a strategy that could be adapted for this compound systems. nih.govescholarship.orgrsc.orgamericanelements.com

Water Oxidation and Reduction: Creating robust and efficient molecular catalysts for water splitting to produce hydrogen fuel. The electronic properties of the 3,3'-dCF3bpy ligand could be harnessed to stabilize the high oxidation states of metals like ruthenium or iridium required for water oxidation.

Biomimetic Catalysis: Developing catalysts that mimic the active sites of enzymes for selective oxidation, reduction, or C-H activation reactions. ornl.gov The unique steric environment created by the 3,3'-substituents could enforce specific substrate orientations, leading to high selectivity.

| Catalytic Application | Key Role of this compound | Potential Advantage |

|---|---|---|

| CO₂ Reduction | Stabilizes reduced states of the metal center (e.g., Re, Ru) and modifies redox potential. | Lower overpotential for catalysis, potentially increasing energy efficiency. |

| Water Splitting (H₂ Production) | Enhances the stability and activity of photosensitizers or catalysts in photochemical systems. | Improved turnover numbers and long-term stability of the catalytic system. ossila.com |

| Selective C-H Functionalization | Steric hindrance from 3,3'-CF₃ groups can direct substrate binding, leading to high regioselectivity. | Access to valuable organic molecules through efficient and selective bond activation. |

Integration of this compound into Advanced Nanomaterials and Hybrid Systems

The photophysical and electronic properties imparted by the this compound ligand make it a compelling building block for advanced materials. Future work will focus on incorporating this ligand into nanomaterials and hybrid organic-inorganic systems to create devices with enhanced performance.

Emerging research directions include:

Luminescent Materials: Synthesizing highly efficient and stable metal complexes for use in Organic Light-Emitting Diodes (OLEDs). The CF3 groups can influence the emission color and quantum yield of phosphorescent emitters.

Photovoltaics: Integrating complexes of this ligand into Dye-Sensitized Solar Cells (DSSCs) or Perovskite Solar Cells (PSCs). Studies on the 4,4'-isomer have shown that trifluoromethyl groups can improve photoconversion efficiency by stabilizing the molecular orbitals of the dye. ossila.com

Sensors and Probes: Designing hybrid nanomaterials where the ligand-metal complex acts as a responsive element for detecting specific analytes. The 19F nuclei also offer a unique signature for detection via 19F NMR or MRI. ossila.com

Theranostic Nanoparticles: Developing multifunctional nanoparticles that combine therapeutic action with diagnostic imaging. mdpi.com Complexes of this compound could serve as both imaging agents and photosensitizers for photodynamic therapy.

Exploration of Quantum Technologies and Spintronics Applications Utilizing this compound Complexes

The intersection of coordination chemistry and quantum science represents a significant frontier. The presence of multiple fluorine atoms and the potential for creating unique magnetic complexes make this compound a promising ligand for quantum technologies and spintronics. bund.de

Future explorations in this domain may involve:

Molecular Qubits: Using the nuclear spins of the six 19F atoms as quantum bits (qubits) for quantum computing. The specific positioning of the CF3 groups could allow for the creation of multi-qubit systems within a single molecule.

Spintronics and Molecular Magnets: Synthesizing metal complexes with tailored magnetic properties. The ligand's steric and electronic influence on the metal center could be used to control spin states, potentially leading to spin-crossover (SCO) behavior relevant for molecular switches and data storage. rsc.org

Quantum Sensing: Developing highly sensitive probes for magnetic resonance imaging (MRI) or quantum sensing applications. Lanthanide complexes with the related 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) ligand have shown promise as 19F MRI probes. ossila.comrsc.org

Synergistic Approaches Combining Advanced Computational and Experimental Research Methodologies

Advancing the frontiers of this compound chemistry will increasingly rely on the tight integration of computational and experimental techniques. This synergistic approach allows for the rational design of molecules and materials and a deeper understanding of their properties.

Key aspects of this integrated methodology include:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict the electronic structure, spectroscopic properties, and reactivity of new complexes before their synthesis. maynoothuniversity.ieresearchgate.net This can guide experimental efforts toward the most promising targets.

Mechanism Elucidation: Combining experimental kinetic data with computational modeling to unravel the mechanisms of catalytic reactions or photophysical processes. This insight is critical for optimizing catalyst and material performance.

High-Throughput Screening: Employing computational screening to rapidly evaluate large virtual libraries of potential derivatives for specific applications, such as identifying candidates with optimal electronic properties for OLEDs or catalysis.

Structure-Property Relationships: Using computational analysis to understand how subtle changes in the ligand structure, such as the position of the CF3 groups, translate into significant differences in the observed chemical and physical properties. researchgate.net

| Research Area | Computational Contribution | Experimental Contribution |

|---|---|---|

| Catalyst Design | Predict reaction pathways and activation energies. | Synthesize catalysts and measure turnover frequency and selectivity. |

| Materials Science | Calculate excited state energies and photophysical properties. | Measure absorption/emission spectra and device efficiency. ossila.com |

| Quantum Information | Model spin states and magnetic anisotropy. | Synthesize complexes and perform magnetic susceptibility and EPR measurements. maynoothuniversity.ie |

Potential Societal Impact and Industrial Relevance of Future Research Directions for this compound

The exploration of this compound and its derivatives is not merely an academic exercise; it holds the potential for significant societal and industrial impact. By enabling new technologies and improving existing ones, research in this area can contribute to addressing global challenges in energy, healthcare, and information technology.

The potential long-term impacts include:

Sustainable Chemistry: The development of more efficient catalysts for chemical synthesis and energy conversion could reduce the environmental footprint of the chemical industry and provide cleaner energy solutions, such as hydrogen fuel from water splitting or carbon-neutral fuels from CO2 reduction. nih.govnih.gov

Energy and Electronics: New materials for OLEDs could lead to more energy-efficient displays and lighting. Similarly, improved components for solar cells could increase the viability of renewable energy. ossila.com

Healthcare and Medicine: Advanced imaging agents could enable earlier and more accurate disease diagnosis. sussex.ac.uk The development of new theranostic agents offers pathways to more personalized and effective treatments for diseases like cancer. youtube.com

Information Technology: The pursuit of molecular systems for quantum computing and spintronics could contribute to the development of next-generation computers with unprecedented processing power, revolutionizing fields from drug discovery to materials science. sussex.ac.ukarxiv.org

Q & A

Basic: What are the key synthetic strategies for preparing 3,3'-bis(trifluoromethyl)-2,2'-bipyridine, and how are intermediates purified?

The synthesis typically involves step-wise functionalization of the bipyridine core. For example, desymmetrization approaches (e.g., selective trifluoromethylation at the 3,3' positions) are employed using palladium-catalyzed cross-coupling reactions or nucleophilic substitution under anhydrous conditions . Intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/dichloromethane mixtures. Characterization relies on , , and NMR to confirm regioselectivity, with elemental analysis verifying purity .

Basic: How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. The trifluoromethyl groups induce steric hindrance, leading to dihedral angles between pyridine rings (typically 5–15°) that deviate from planarity. Diffraction data also reveal intermolecular interactions, such as C–F···H–C contacts, influencing packing motifs. Complementary techniques include FT-IR (C–F stretches at 1100–1250 cm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Advanced: How do the electron-withdrawing trifluoromethyl groups influence ligand design for transition-metal complexes?

The CF groups lower the electron density on the bipyridine nitrogen atoms, enhancing metal-ligand bond stability in oxidizing environments. For example, in Ru(II) complexes, this increases the oxidation potential of the metal center, improving catalytic durability in hydrogenation or photoredox reactions. Cyclic voltammetry (CV) shows a 150–300 mV positive shift in (Ru) compared to non-fluorinated analogues. Spin density calculations (DFT) further confirm reduced electron delocalization onto the ligand backbone, critical for preventing undesired radical reactions .

Advanced: What methodologies are used to correlate substituent effects with electrochemical properties?

A combined experimental-computational approach is essential. CV and differential pulse voltammetry (DPV) measure redox potentials, while UV-vis-NIR spectroscopy tracks metal-to-ligand charge transfer (MLCT) transitions. For this compound, the MLCT energy () correlates linearly with the HOMO-LUMO gap () derived from DFT. Plotting versus (from CV data) reveals a slope of ~0.85 eV, demonstrating the CF groups' role in tuning electronic structure .

Advanced: How can discrepancies between computational predictions and experimental data for ligand-metal interactions be resolved?

Discrepancies often arise from solvent effects or incomplete basis sets in DFT. To address this:

- Use polarizable continuum models (PCM) in DFT to simulate solvent environments.

- Validate spin density distributions via electron paramagnetic resonance (EPR) spectroscopy.

- Compare experimental X-ray bond lengths (e.g., Ru–N distances) with optimized geometries. For example, Ru–N bond elongation >0.02 Å in experiments versus DFT suggests underestimated steric effects .

Advanced: What role does this compound play in supramolecular assembly?

The CF groups enhance hydrophobicity, driving self-assembly in aqueous media. In host-guest systems (e.g., cucurbituril complexes), the ligand acts as a "wedge" to form 1:2 stoichiometric assemblies, confirmed by NMR titration and SC-XRD. Thermodynamic studies (ITC) show binding constants () up to 10 M, attributed to C–F···π interactions and van der Waals forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.